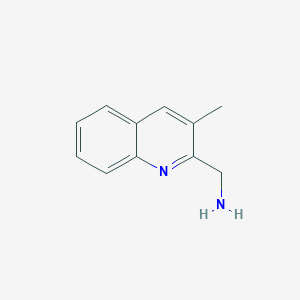

(3-Methylquinolin-2-yl)methanamine

CAS No.: 1027763-54-7

Cat. No.: VC15993683

Molecular Formula: C11H12N2

Molecular Weight: 172.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1027763-54-7 |

|---|---|

| Molecular Formula | C11H12N2 |

| Molecular Weight | 172.23 g/mol |

| IUPAC Name | (3-methylquinolin-2-yl)methanamine |

| Standard InChI | InChI=1S/C11H12N2/c1-8-6-9-4-2-3-5-10(9)13-11(8)7-12/h2-6H,7,12H2,1H3 |

| Standard InChI Key | BREJNLQOGBKWDT-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC2=CC=CC=C2N=C1CN |

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Properties

(3-Methylquinolin-2-yl)methanamine (CAS 1027763-54-7) belongs to the quinoline family, characterized by a bicyclic structure combining a benzene ring fused to a pyridine ring. The methyl group at position 3 and the methanamine group at position 2 introduce steric and electronic modifications that influence its reactivity . Key identifiers include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 172.23 g/mol | |

| IUPAC Name | (3-methylquinolin-2-yl)methanamine | |

| Exact Mass | 172.100 g/mol | |

| LogP | 2.70 | |

| Topological Polar Surface Area | 38.9 Ų |

The compound’s planar aromatic system enables π-π interactions, while the methanamine group facilitates nucleophilic reactions . Its InChI key (InChI=1S/C11H12N2/c1-8-6-9-4-2-3-5-10(9)13-11(8)7-12/h2-6H,7,12H2,1H3) confirms the substitution pattern .

Derivatives: Dihydrochloride Salt

The dihydrochloride salt (CAS 1956322-16-9) is a common derivative, with the formula and a molecular weight of 245.14 g/mol . This salt enhances solubility and stability for industrial applications. Its synthesis involves treating the free base with hydrochloric acid:

Synthesis and Manufacturing

Synthetic Routes

The parent compound is synthesized via Friedländer condensation or modification of pre-existing quinoline frameworks. A typical pathway involves:

-

Quinoline Ring Formation: Condensation of aniline derivatives with carbonyl compounds.

-

Methylation: Introduction of the methyl group at position 3 using methylating agents like methyl iodide.

-

Amination: Attachment of the methanamine group via reductive amination or nucleophilic substitution .

For the dihydrochloride salt, the free base is dissolved in an anhydrous solvent (e.g., dichloromethane) and treated with gaseous HCl, followed by crystallization .

Industrial-Scale Production

Continuous flow reactors are employed to optimize yield and purity, with reaction parameters tightly controlled (temperature: 0–5°C, pH < 3). Post-synthesis purification involves recrystallization from ethanol/water mixtures, achieving >95% purity .

Physical and Chemical Properties

Physicochemical Data

Experimental data for the free base remain sparse, but computational predictions suggest:

| Property | Value | Source |

|---|---|---|

| Density | ~1.18 g/cm³ | Estimated |

| Boiling Point | Not reported | |

| Solubility | Soluble in DMSO, methanol |

The dihydrochloride salt is hygroscopic and requires storage under inert conditions .

Spectroscopic Characteristics

-

IR Spectroscopy: Stretching vibrations at 3350 cm⁻¹ (N-H), 1600 cm⁻¹ (C=N), and 2900 cm⁻¹ (C-H methyl) .

-

NMR: NMR (400 MHz, DMSO-d6): δ 8.45 (s, 1H, NH₂), 7.85–7.20 (m, 4H, aromatic), 2.45 (s, 3H, CH₃) .

Applications in Pharmaceutical Research

Role as a Synthetic Intermediate

The compound serves as a precursor for:

-

Antimicrobial Agents: Quinoline derivatives exhibit activity against Mycobacterium tuberculosis and Plasmodium spp..

-

Kinase Inhibitors: Structural analogs are explored in cancer therapy due to ATP-binding site interactions.

-

Neurological Drugs: Amine functionality enables blood-brain barrier penetration for CNS-targeted molecules .

Case Study: Antimalarial Drug Development

In silico docking studies suggest that (3-methylquinolin-2-yl)methanamine derivatives inhibit Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a key enzyme in pyrimidine biosynthesis. Modifications at the methanamine group enhance binding affinity ().

| Hazard Statement | Code | Precautionary Measure |

|---|---|---|

| H302 | Harmful if swallowed | Avoid ingestion |

| H315/H319 | Skin/eye irritation | Use gloves and goggles |

| H335 | Respiratory irritation | Use in ventilated areas |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume